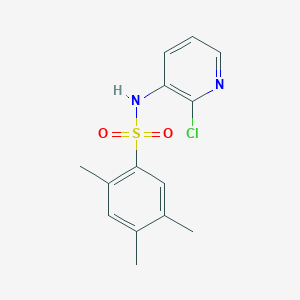![molecular formula C17H20F5N3O B12266109 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B12266109.png)
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing nitrogen. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine derivatives. One common method involves the reaction of 4,4-difluoropiperidine with various reagents under controlled conditions. For instance, trifluoroacetic acid in dichloromethane can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, cyclization, and functional group modifications to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluoropiperidine: A related compound with similar structural features.
4-(Trifluoromethyl)piperidine: Another compound with a trifluoromethyl group attached to the piperidine ring.
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine is unique due to its combination of difluoropiperidine and trifluoromethylpyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C17H20F5N3O |
|---|---|
Peso molecular |
377.35 g/mol |
Nombre IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H20F5N3O/c18-16(19)6-10-25(11-7-16)15(26)12-4-8-24(9-5-12)14-3-1-2-13(23-14)17(20,21)22/h1-3,12H,4-11H2 |
Clave InChI |
ICXGIQUYJSWNBA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=CC=CC(=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B12266028.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12266039.png)
![2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12266049.png)
![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12266052.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266058.png)
![4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266059.png)
![3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B12266068.png)
![N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12266077.png)
![5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12266084.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12266088.png)
![4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266090.png)
![N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12266091.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12266096.png)
